molecular formula C9H12ClNO B13879049 6-Tert-butyl-2-chloropyridin-3-ol

6-Tert-butyl-2-chloropyridin-3-ol

Cat. No.: B13879049
M. Wt: 185.65 g/mol
InChI Key: UDXFEXHBUJECDT-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-chloropyridin-3-ol: is an organic compound that belongs to the class of pyridines It is characterized by a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloropyridin-3-ol typically involves the chlorination of 6-tert-butylpyridin-3-ol. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2nd position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Tert-butyl-2-chloropyridin-3-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-tert-butylpyridin-3-ol.

    Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 6-tert-butylpyridin-3-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Tert-butyl-2-chloropyridin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of various functionalized pyridines.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and hydroxyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Tert-butyl-2-bromopyridin-3-ol: Similar structure but with a bromine atom instead of chlorine.

    6-Tert-butyl-2-fluoropyridin-3-ol: Similar structure but with a fluorine atom instead of chlorine.

    6-Tert-butyl-2-iodopyridin-3-ol: Similar structure but with an iodine atom instead of chlorine.

Comparison: 6-Tert-butyl-2-chloropyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

6-tert-butyl-2-chloropyridin-3-ol

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3

InChI Key

UDXFEXHBUJECDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)O)Cl

Origin of Product

United States

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